molecular formula C13H19NO2 B15067788 Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate CAS No. 66606-50-6

Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate

Cat. No.: B15067788
CAS No.: 66606-50-6
M. Wt: 221.29 g/mol
InChI Key: PNVCFVDXNSYKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-azaspiro[55]undeca-1,4-diene-3-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two ringsThe molecular formula of Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate is C13H19NO2, and it has a molecular weight of 221.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable diene with an azaspiro compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate can be compared with other similar spirocyclic compounds, such as:

Properties

CAS No.

66606-50-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate

InChI

InChI=1S/C13H19NO2/c1-2-16-12(15)14-10-8-13(9-11-14)6-4-3-5-7-13/h8-11H,2-7H2,1H3

InChI Key

PNVCFVDXNSYKJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC2(CCCCC2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.